molecular formula C15H17N5OS B5751760 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide

Cat. No.: B5751760
M. Wt: 315.4 g/mol
InChI Key: QPMDBABAIQPYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide, also known as ACT-129968, is a small molecule inhibitor that targets the orexin receptors in the brain. Orexin receptors play a crucial role in regulating wakefulness and sleep, and their dysfunction has been linked to various sleep disorders. ACT-129968 has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy.

Scientific Research Applications

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy. In preclinical studies, this compound has been shown to improve sleep latency and increase total sleep time. It has also been shown to reduce the occurrence of cataplexy, a symptom of narcolepsy characterized by sudden loss of muscle tone.

Mechanism of Action

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide is a selective antagonist of the orexin receptors, specifically the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). Orexin receptors are G protein-coupled receptors that are primarily expressed in the hypothalamus, a region of the brain that regulates sleep and wakefulness. Orexin neurons promote wakefulness by activating the OX1R and OX2R, and their dysfunction has been linked to various sleep disorders. By blocking the orexin receptors, this compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
This compound has been shown to improve sleep latency and increase total sleep time in preclinical studies. It has also been shown to reduce the occurrence of cataplexy in animal models of narcolepsy. The drug has a relatively short half-life of approximately 2-3 hours, which makes it suitable for use as a sleep aid.

Advantages and Limitations for Lab Experiments

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide is a highly selective antagonist of the orexin receptors, which makes it a valuable tool for studying the role of orexin receptors in regulating sleep and wakefulness. However, the drug has a relatively short half-life, which may limit its use in certain experiments. Additionally, the drug has not been extensively studied in humans, which may limit its translational potential.

Future Directions

There are several potential future directions for research on 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide. One area of interest is the development of more potent and selective orexin receptor antagonists. Another area of interest is the use of this compound in combination with other drugs for the treatment of sleep disorders. Additionally, there is interest in studying the long-term effects of this compound on sleep and wakefulness. Finally, there is potential for the use of this compound in the treatment of other disorders that are linked to orexin dysfunction, such as obesity and addiction.
Conclusion:
This compound is a small molecule inhibitor that targets the orexin receptors in the brain. The drug has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy. It has been shown to improve sleep latency and increase total sleep time in preclinical studies. The drug has a relatively short half-life, which makes it suitable for use as a sleep aid. There are several potential future directions for research on this compound, including the development of more potent and selective orexin receptor antagonists and the use of this compound in combination with other drugs for the treatment of sleep disorders.

Synthesis Methods

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide was first synthesized by scientists at the Japanese pharmaceutical company Takeda in 2005. The synthesis method involves the reaction of 2-chloro-N-cyclohexylacetamide with 6-amino-3,5-dicyano-2-pyridinethiol in the presence of a base and a coupling agent. The resulting product is then purified using column chromatography.

Properties

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c16-7-10-6-11(8-17)15(20-14(10)18)22-9-13(21)19-12-4-2-1-3-5-12/h6,12H,1-5,9H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMDBABAIQPYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.